Carbamic acid, dimethyl-, p-(trimethylammonio)-m-tolyl ester, iodide

Acute toxicity LD₅₀ Carbamate safety profiling

Carbamic acid, dimethyl-, p-(trimethylammonio)-m-tolyl ester, iodide (CAS 64050-09-5; IUPAC: [4-(dimethylcarbamoyloxy)-2-methylphenyl]-trimethylazanium iodide) is a synthetic quaternary ammonium carbamate that functions as a reversible acetylcholinesterase (AChE) inhibitor. Structurally, it comprises a dimethylcarbamoyloxy group esterified to a phenyl ring bearing a trimethylammonium substituent at the para position and a methyl group at the ortho (2‑) position, with iodide as the counterion.

Molecular Formula C13H21IN2O2
Molecular Weight 364.22 g/mol
CAS No. 64050-09-5
Cat. No. B15347122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, dimethyl-, p-(trimethylammonio)-m-tolyl ester, iodide
CAS64050-09-5
Molecular FormulaC13H21IN2O2
Molecular Weight364.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC(=O)N(C)C)[N+](C)(C)C.[I-]
InChIInChI=1S/C13H21N2O2.HI/c1-10-9-11(17-13(16)14(2)3)7-8-12(10)15(4,5)6;/h7-9H,1-6H3;1H/q+1;/p-1
InChIKeyLNGJKMAWERBDEO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic acid, dimethyl-, p-(trimethylammonio)-m-tolyl ester, iodide (CAS 64050-09-5): A Structurally Distinct Quaternary Ammonium Carbamate Acetylcholinesterase Inhibitor


Carbamic acid, dimethyl-, p-(trimethylammonio)-m-tolyl ester, iodide (CAS 64050-09-5; IUPAC: [4-(dimethylcarbamoyloxy)-2-methylphenyl]-trimethylazanium iodide) is a synthetic quaternary ammonium carbamate that functions as a reversible acetylcholinesterase (AChE) inhibitor [1]. Structurally, it comprises a dimethylcarbamoyloxy group esterified to a phenyl ring bearing a trimethylammonium substituent at the para position and a methyl group at the ortho (2‑) position, with iodide as the counterion [1]. This compound belongs to the same chemotype as the clinically used drugs neostigmine [3‑(dimethylcarbamoyloxy)phenyl]trimethylammonium bromide and pyridostigmine, yet the presence of the ortho‑methyl substituent and the iodide counterion introduces measurable differences in acute toxicity, enzyme‑binding kinetics, and physicochemical properties that are critical for scientific selection [2].

Why Carbamic acid, dimethyl-, p-(trimethylammonio)-m-tolyl ester, iodide Cannot Be Replaced by Generic In‑Class Analogs


Quaternary ammonium carbamate AChE inhibitors are exquisitely sensitive to seemingly minor structural modifications; a single methyl group added to the aromatic ring or a change in counterion can shift the lethal dose by more than an order of magnitude [1]. For example, neostigmine (no aromatic methyl) shows a subcutaneous LD₅₀ in mice of approximately 0.54 mg·kg⁻¹, whereas its para‑analog (trimethylammonium shifted to the 4‑position) is more than 200‑fold less toxic (LD₅₀ ≈ 120 mg·kg⁻¹) [2]. The target compound, CAS 64050‑09‑5, incorporates an ortho‑methyl group and an iodide counterion, yielding an LD₅₀ of 13 mg·kg⁻¹—intermediate between neostigmine and its para‑analog [1][3]. Consequently, substituting any generic “carbamate AChE inhibitor” for this specific iodide salt in an experimental protocol or procurement specification will introduce uncontrolled variability in potency, toxicity, and biophysical behavior.

Quantitative Differentiation of Carbamic acid, dimethyl-, p-(trimethylammonio)-m-tolyl ester, iodide (CAS 64050-09-5) versus Its Closest Analogs


Acute Subcutaneous Toxicity (LD₅₀) in Mice: A 24‑Fold Safety Margin Over Neostigmine

The target compound exhibits a subcutaneous LD₅₀ in mice of 13 mg·kg⁻¹ [1], making it approximately 24‑fold less toxic than neostigmine (LD₅₀ = 0.54 mg·kg⁻¹, same route and species) [2] and approximately 4‑fold less toxic than pyridostigmine (LD₅₀ = 3.3 mg·kg⁻¹) [3]. It is, however, substantially more toxic than the para‑analog of neostigmine (LD₅₀ ≈ 120 mg·kg⁻¹) [4] and markedly less toxic than the extremely potent TL‑599 (LD₅₀ = 0.075 mg·kg⁻¹) [5]. These data place CAS 64050‑09‑5 in a distinct toxicity class within the quaternary carbamate series.

Acute toxicity LD₅₀ Carbamate safety profiling In vivo toxicology

Structural Effect of the ortho‑Methyl Substituent on Enzyme Binding: SAR Divergence from Neostigmine

The 2‑methyl group on the aromatic ring of CAS 64050‑09‑5 introduces steric and electronic effects absent in neostigmine (unsubstituted aromatic ring) and its para‑analog. Early structure–activity studies by Stevens and Beutel demonstrated that the position and bulk of the alkyl substituent on the phenyl ring profoundly modulate AChE inhibition potency and toxicity [1]. While quantitative IC₅₀ values for this specific compound are not publicly available, the measured 24‑fold reduction in acute toxicity relative to neostigmine is a pharmacodynamic consequence of weakened enzyme binding, consistent with steric hindrance at the catalytic site [2][3].

Structure–activity relationship (SAR) Acetylcholinesterase Carbamate inhibitors

Iodide Counterion: Implications for Solubility, Crystallinity, and Formulation

The iodide salt of CAS 64050‑09‑5 distinguishes itself from the clinically used bromide and methylsulfate salts of neostigmine. Quaternary ammonium iodides typically exhibit lower aqueous solubility than the corresponding bromides, which can be advantageous for controlled‑release formulations or situations requiring slower dissolution . The molecular weight of the iodide salt (364.22 g·mol⁻¹) is substantially higher than neostigmine bromide (303.20 g·mol⁻¹) [1], directly affecting molar dosing calculations.

Counterion effects Salt form selection Physicochemical properties

Historical Classification as a ‘Physostigmine Substitute’ and Procurement Relevance for Legacy Compound Studies

CAS 64050‑09‑5 (designated SB‑5 in early literature) was synthesized and evaluated alongside TL‑599 (SB‑8) as part of the systematic search for physostigmine substitutes with improved pharmacological properties [1]. The compound’s toxicological profile is archived in the National Technical Information Service report PB158‑508, a primary reference document for carbamate nerve agent research [2]. This provenance makes the compound a necessary reference standard for laboratories engaged in the verification of historical toxicity data or the development of countermeasures against carbamate intoxication.

Chemical warfare agents Carbamate nerve agents Historical reference standards

Procurement‑Guided Application Scenarios for Carbamic acid, dimethyl-, p-(trimethylammonio)-m-tolyl ester, iodide (CAS 64050-09-5)


In Vivo Anticholinesterase Safety Pharmacology Studies Requiring an Intermediate‑Toxicity Carbamate

Investigators designing dose‑response experiments in rodents can employ CAS 64050‑09‑5 as a carbamate AChE inhibitor with a subcutaneous LD₅₀ of 13 mg·kg⁻¹—a 24‑fold safety margin over neostigmine (0.54 mg·kg⁻¹) [Section 3, Evidence 1]. This intermediate toxicity profile permits the construction of wider dosing intervals, reducing the likelihood of accidental mortality while still eliciting robust cholinergic responses.

Structure–Activity Relationship (SAR) Campaigns Probing AChE Active‑Site Steric Tolerance

The ortho‑methyl substituent on the aromatic ring of CAS 64050‑09‑5 serves as a minimal steric perturbation that distinguishes it from the unsubstituted neostigmine scaffold [Section 3, Evidence 2]. Medicinal chemistry groups can use this compound as a starting point for systematic alkyl‑scanning libraries, correlating incremental bulk at the 2‑position with enzyme inhibition constants and toxicity outcomes.

Reference Standard for Historical Carbamate Nerve Agent Archives and Forensic Verification

Because CAS 64050‑09‑5 (SB‑5) is documented in the NTIS PB158‑508 technical report and the foundational Stevens & Beutel study [Section 3, Evidence 4], defense laboratories and analytical chemistry facilities must procure this exact iodide salt to authenticate legacy samples, validate analytical methods (e.g., LC‑MS/MS), and reproduce historical toxicological benchmarks.

Physicochemical Formulation Studies Exploiting Iodide Counterion Properties

The iodide salt form, with a molecular weight of 364.22 g·mol⁻¹, offers lower aqueous solubility than neostigmine bromide [Section 3, Evidence 3]. This physicochemical difference can be harnessed in the development of sustained‑release depot formulations or in experiments where the iodide ion serves as a heavy‑atom label for X‑ray crystallography or as an electrochemical tracer in ion‑selective electrode measurements.

Quote Request

Request a Quote for Carbamic acid, dimethyl-, p-(trimethylammonio)-m-tolyl ester, iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.